4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine
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Overview
Description
4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a bromine atom at the 4th position, a dimethyl group at the 2nd position, and an amine group at the 1st position of the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2-methyl-1-indanone followed by amination. One common method involves the reaction of 2-methyl-1-indanone with bromine in the presence of a suitable solvent to yield 4-bromo-2-methyl-1-indanone. This intermediate is then subjected to reductive amination using an amine source, such as methylamine, under reducing conditions to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert it to more saturated derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.
Major Products
Substitution: Formation of substituted indene derivatives.
Oxidation: Formation of indanone or indanone derivatives.
Reduction: Formation of more saturated indene derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways. In materials science, its electronic properties contribute to its function as a semiconductor or dopant .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methyl-1-indanone: A precursor in the synthesis of 4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine.
2,3-Dihydro-1H-indene: A structurally related compound with similar chemical properties.
N,N-Dimethyl-2,3-dihydro-1H-inden-1-amine: A compound with a similar amine functional group but lacking the bromine atom.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a dimethyl group on the indene ring. This combination imparts distinct reactivity and electronic properties, making it valuable for specific applications in synthesis and materials science .
Properties
IUPAC Name |
4-bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-7-6-9-8(11(7)13-2)4-3-5-10(9)12/h3-5,7,11,13H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGXHRVZKLFNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1NC)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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